Comparison of Enantioselectivity Between (R)-HPBE and (S)-HPBE in Biocatalytic Reduction
When comparing the production of the target (R)-enantiomer to the less desirable (S)-enantiomer, a clear difference in enantioselectivity emerges. The wild-type aldo-keto reductase Tm1743 from Thermotoga maritima preferentially produces (S)-HPBE with a low enantiomeric excess (ee) of 76.5% [1]. This is contrasted by engineered variants of the same enzyme, specifically the W21S/W86E mutant, which produces the target (R)-HPBE with a drastically improved ee of 99.4% [1]. This highlights that unoptimized or alternative biocatalysts do not provide the stereochemical fidelity required for pharmaceutical applications.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 99.4% ee (for (R)-HPBE) |
| Comparator Or Baseline | 76.5% ee (for (S)-HPBE produced by wild-type Tm1743) |
| Quantified Difference | A 22.9 percentage point increase in ee, representing a shift from a non-viable stereochemical outcome to a pharmaceutically acceptable one. |
| Conditions | Asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB) using aldo-keto reductase variants. |
Why This Matters
This data demonstrates that procurement of (R)-HPBE is not interchangeable with (S)-HPBE or racemic material; the high ee of (R)-HPBE is a critical specification ensuring the downstream synthesis of efficacious ACE inhibitors with minimal waste and purification costs.
- [1] Huang, L., et al. (2017). Semi-rational engineering of a thermostable aldo–keto reductase from Thermotoga maritima for synthesis of enantiopure ethyl-2-hydroxy-4-phenylbutyrate (EHPB). Scientific Reports, 7, 4007. View Source
